1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-fluorophenoxy)methyl]piperidine
Overview
Description
1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-fluorophenoxy)methyl]piperidine is a compound known for its structural complexity and multifaceted applications. This compound embodies a rich blend of functional groups, making it a subject of interest in synthetic chemistry, pharmaceutical research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-fluorophenoxy)methyl]piperidine typically involves multi-step organic reactions. The process may start with the cyclopropylmethylation of an oxadiazole derivative, followed by the strategic incorporation of the piperidine and fluorophenoxy methyl groups through nucleophilic substitution and other coupling reactions.
Industrial Production Methods: On an industrial scale, the production involves optimizing reaction conditions such as temperature, pressure, and catalyst selection to enhance yield and purity. Continuous-flow synthesis is often employed to ensure a scalable and consistent production process.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-fluorophenoxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: Converts primary alcohols to aldehydes or carboxylic acids.
Reduction: Alters ketones and aldehydes to alcohols.
Substitution: Facilitates the replacement of functional groups, often in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions: Reactions involving this compound frequently use reagents such as sodium borohydride for reductions, potassium permanganate for oxidations, and various organometallic compounds for substitutions. Reaction conditions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products of these reactions include various intermediates and derivatives, which can be further modified for specific applications in scientific research and industry.
Scientific Research Applications
1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-fluorophenoxy)methyl]piperidine has broad applications across multiple fields:
Chemistry: Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological and psychiatric disorders.
Industry: Utilized in the development of materials with specific mechanical and chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. This interaction often involves binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed mechanistic studies reveal the nuances of these interactions, helping to elucidate the compound's potential therapeutic and industrial applications.
Comparison with Similar Compounds
When compared to other similar compounds, 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-fluorophenoxy)methyl]piperidine stands out due to its unique combination of functional groups. This uniqueness makes it more versatile in chemical reactions and more potent in its biological activities. Similar compounds include:
1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenoxy)methyl]piperidine
1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenoxy)methyl]piperidine
1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-chlorophenoxy)methyl]piperidine
These compounds share structural similarities but vary in their chemical and biological properties, highlighting the distinctiveness of this compound.
Properties
IUPAC Name |
3-(cyclopropylmethyl)-5-[[3-[(2-fluorophenoxy)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-16-5-1-2-6-17(16)24-13-15-4-3-9-23(11-15)12-19-21-18(22-25-19)10-14-7-8-14/h1-2,5-6,14-15H,3-4,7-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXWFIYARZHYGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)CC3CC3)COC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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